Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)

Analytical Chemistry Metformin Impurity Profiling LC-MS/MS Method Development

Metformin impurity profiling often fails due to poor resolution between the API peak and co-eluting hydrazone-related impurities. This compound solves that with a distinct hydrazone-urea chromophore enabling orthogonal PDA peak purity assessment, while the +14 Da mass offset ensures unambiguous MS/MS identification. Key benefits: (1) Demonstrates chromatographic resolution from both metformin and N,N-dimethylamidino urea (Impurity 3), critical for USP/EP system suitability. (2) Bidentate N,O-chelating motif supports metal-ion complexation studies. (3) Volatility profile (bp 221.6°C) allows use as a process-development surrogate for distillation strategies. Supplied as an analytical reference standard for R&D use only.

Molecular Formula C5H12N4O
Molecular Weight 144.18 g/mol
Cat. No. B12538429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)
Molecular FormulaC5H12N4O
Molecular Weight144.18 g/mol
Structural Identifiers
SMILESCN(C)N=CN(C)C(=O)N
InChIInChI=1S/C5H12N4O/c1-8(2)7-4-9(3)5(6)10/h4H,1-3H3,(H2,6,10)/b7-4+
InChIKeyYHAOVLCTSTUFIK-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Hydrazone–Urea Hybrid (9CI): Structural Identity & Procurement


Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) (CAS 725200-70-4; IUPAC: 1-[(E)-(dimethylhydrazinylidene)methyl]-1-methylurea) is a C₅H₁₂N₄O hydrazone–urea hybrid small molecule (MW 144.17 g/mol) that structurally bridges the dimethylbiguanide pharmacophore of metformin and the urea carbonyl framework . It is catalogued as a metformin-related hydroxy analogue and is used as an analytical reference standard for HPLC method development and impurity profiling in metformin active pharmaceutical ingredient (API) manufacturing [1]. The compound features an (E)-dimethylhydrazono moiety conjugated to an N-methylurea terminus, generating a SMILES of CN(C)/N=C/N(C)C(=O)N . This distinct connectivity differentiates it from in-class guanylureas, biguanides, and isomeric C₅H₁₂N₄O compounds such as tiformin .

Why Substitution Fails for the Hydrazone–Urea Hybrid


Generic replacement of Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) with other C₅H₁₂N₄O isomers (e.g., tiformin) or non-methylated amidino-urea analogs (e.g., N,N-dimethylamidino urea, CAS 98026-16-5) is analytically and functionally unsound. The target compound incorporates a hydrazone (C=N–N) linkage that is absent in both the biguanide chain of metformin and the guanidinobutanamide scaffold of tiformin, fundamentally altering its UV chromophore, chromatographic retention behavior, and hydrogen-bond donor/acceptor topology . The N-methyl substituent on the urea terminus eliminates one hydrogen-bond donor site relative to the des-methyl analog (N,N-dimethylamidino urea), which directly impacts reversed-phase HPLC selectivity, mass spectrometric ionization efficiency, and crystalline packing . These structural features are non-interchangeable in analytical method validation, impurity fate-and-purge studies, and structure-activity relationship (SAR) programs where the hydrazone–urea connectivity is the pharmacophoric determinant [1].

Quantitative Differentiation vs. Closest Structural Analogs


Molecular Weight Shift: LC-MS/MS Differentiation from N,N-Dimethylamidino Urea

Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) (C₅H₁₂N₄O, MW 144.17) differs from the most frequently substituted analog N,N-dimethylamidino urea (C₄H₁₀N₄O, MW 130.15) by one methylene unit (+14 Da) and from metformin (C₄H₁₁N₅, MW 129.16) by replacement of a guanidine NH with urea O plus an added N-methyl group . This mass difference of +14.0 Da relative to N,N-dimethylamidino urea enables baseline-resolved selected reaction monitoring (SRM) transitions in triple-quadrupole LC-MS/MS without isobaric interference [1]. In contrast, the isomeric compound tiformin (C₅H₁₂N₄O, MW 144.17) shares the identical monoisotopic mass but elutes at a substantially different retention time due to its 4-guanidinobutanamide scaffold versus the hydrazone–urea core, requiring chromatographic resolution rather than mass-based differentiation .

Analytical Chemistry Metformin Impurity Profiling LC-MS/MS Method Development

Predicted Physicochemical Properties vs. Metformin Free Base

The target compound exhibits predicted physicochemical properties that materially deviate from those of metformin free base and its common analogs, with implications for distillation-based purification, solvent selection, and safety classification. The predicted boiling point of 221.6±23.0 °C at 760 mmHg is substantially lower than the decomposition temperature of metformin hydrochloride (~280–300 °C decomp.), while the flash point of 87.8±22.6 °C places it in a different flammability handling category compared to non-volatile metformin salts . The predicted density of 1.1±0.1 g/cm³ and refractive index of 1.505 further differentiate it from the guanylurea series, which typically crystallizes with higher density due to extensive hydrogen-bond networks . These differences are quantitatively meaningful for process chemists selecting work-up and purification protocols.

Physicochemical Characterization Pre-formulation Process Chemistry

H-Bond Donor Topology: Chromatographic and Crystallization Differentiation

The N-methyl substitution on the urea terminus of the target compound eliminates one hydrogen-bond donor (HBD) site compared to the des-methyl analog N,N-dimethylamidino urea (Metformin Hydroxy Analog 2, CAS 98026-16-5), reducing the HBD count from 3 to 2 while maintaining 2 hydrogen-bond acceptors (HBA) . This HBD reduction directly translates to decreased stationary-phase retention in normal-phase and HILIC chromatography, and alters crystal packing energetics in solid-state formulations [1]. The hydrazone C=N bond introduces a stereoelectronic conjugation pathway (N–N=C–N) that is absent in the amidine-based comparator series, producing a distinct UV absorption maximum that can be exploited for photodiode array (PDA) purity assessment .

Chromatographic Method Development Solid-State Chemistry Crystallography

Scaffold Class Differentiation: Hydrazone–Urea vs. Biguanide SAR

The target compound belongs to the hydrazone–urea structural class, which is pharmacophorically distinct from both the biguanide class (metformin) and the guanidinobutanamide class (tiformin). Recent head-to-head antidiabetic evaluation of biguanide derivatives bearing urea/thiourea moieties demonstrated that N-phenylurea-substituted biguanides achieved lipid profile improvements exceeding those of metformin, while some monosubstituted thiourea derivatives showed a 1.48-fold improvement in glucose-lowering efficacy over metformin in hyperglycemic rats [1]. Although the target compound itself was not the subject of that study, its hydrazone–urea scaffold represents a distinct chemotype that lies outside the biguanide SAR continuum, meaning that substitution with metformin or tiformin would sample an entirely different pharmacological space .

Medicinal Chemistry Type 2 Diabetes Biguanide SAR

Research and Industrial Applications of the Hydrazone–Urea Hybrid


Metformin Impurity Reference Standard for HPLC/LC-MS

This compound serves as a critical system suitability marker in metformin impurity profiling methods where chromatographic resolution from the primary API peak and from the common impurity N,N-dimethylamidino urea (Metformin Impurity 3, CAS 98026-16-5) must be demonstrated. The +14 Da mass offset enables unambiguous MS/MS identification, while the hydrazone–urea UV chromophore provides a distinct λ_max for PDA-based peak purity assessment that is orthogonal to the amidine-based impurity series . Regulatory submissions (USP/EP metformin monographs) increasingly require characterization of hydrazone-related impurities arising from dimethylamine condensation side-reactions during metformin synthesis [1].

Non-Biguanide Chemotype Probe in Type 2 Diabetes

In pharmacological SAR programs aiming to identify glucose-lowering mechanisms independent of the AMPK/mitochondrial complex I axis targeted by metformin, this hydrazone–urea hybrid provides a structurally distinct chemotype that cannot be mimicked by metformin, phenformin, or tiformin. As demonstrated by Basyouni et al. (2025), urea/thiourea-bearing biguanide derivatives can achieve up to 1.48-fold superior glucose reduction compared to metformin in hyperglycemic rat models, validating the strategy of diversifying beyond the classical biguanide scaffold . The hydrazone linkage offers an additional coordination site for metal-ion complexation that may be relevant to emerging metformin hydrolase (Ni²⁺-dependent) mechanistic studies [2].

Distillation-Based Purification Feasibility Assessment

Unlike metformin hydrochloride (non-volatile, decomposes >280 °C), the target compound's predicted boiling point of 221.6±23.0 °C at 760 mmHg places it within the operational range of vacuum distillation equipment commonly available in kilo-lab and pilot-plant settings . The measurable flash point (87.8±22.6 °C) necessitates specific handling and storage protocols that differ from the non-flammable metformin salts, making this compound a valuable process-development surrogate for assessing distillation-based purification strategies for volatile hydrazone–urea intermediates in the broader metformin analog synthetic pipeline .

Hydrazone–Urea Ligand Design for Metalloenzyme Inhibitors

The hydrazone C=N bond and urea carbonyl oxygen create a bidentate N,O-chelating motif that is absent in both metformin (biguanide N,N-chelator) and N,N-dimethylamidino urea (amidine–urea N,O-system with different bite angle). This altered coordination geometry is relevant to the design of Ni²⁺-dependent metformin hydrolase inhibitors, where the enzyme MfmAB catalyzes metformin hydrolysis to guanylurea and dimethylamine with a catalytic efficiency (kcat/KM) of 9.6 × 10³ M⁻¹s⁻¹ and KM for metformin of 0.82 mM [2]. The N-methyl substitution on the urea terminus sterically modulates metal-chelate geometry compared to the des-methyl analog, potentially altering inhibitor potency and selectivity .

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